YM-58790 is a chemical compound recognized primarily as a potent antagonist of muscarinic acetylcholine receptors, specifically targeting M1, M2, and M3 subtypes. Its binding affinities are characterized by Ki values of 28 nM for M1, 260 nM for M2, and 15 nM for M3 receptors, indicating a strong interaction with these receptors and showcasing its potential in therapeutic applications related to the modulation of cholinergic signaling pathways . The compound is often studied in the context of neurological research and pharmacological applications due to its ability to inhibit receptor activity effectively.
The biological activity of YM-58790 is primarily associated with its antagonistic effects on muscarinic acetylcholine receptors. It has been shown to exhibit significant inhibitory activity on bladder pressure during reflexly-evoked rhythmic contractions, which positions it as a potential therapeutic agent for conditions such as overactive bladder syndrome. Its efficacy is comparable to other known anticholinergic agents like oxybutynin, making it a candidate for further pharmacological development .
The synthesis of YM-58790 involves several steps typical of organic synthesis methodologies. While specific synthetic routes are proprietary or not extensively detailed in public literature, it generally includes:
YM-58790 has potential applications in various fields, particularly in pharmacology and medicinal chemistry. Its primary applications include:
Studies investigating the interactions of YM-58790 with other compounds have shown that it can modulate various physiological responses through its receptor antagonism. Interaction studies typically focus on:
Several compounds exhibit structural and functional similarities to YM-58790. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Muscarinic Receptor Affinity | Primary Use |
|---|---|---|---|
| Oxybutynin | Moderate | M3 selective | Overactive bladder treatment |
| Solifenacin | High | M3 selective | Overactive bladder treatment |
| Darifenacin | High | M3 selective | Overactive bladder treatment |
| Tolterodine | Moderate | Non-selective | Overactive bladder treatment |
Uniqueness of YM-58790:
The synthesis of YM-58790, chemically known as 1-(4-(methylamino)benzyl)piperidin-4-yl benzhydrylcarbamate, follows a well-established multi-step synthetic route that leverages classical organic transformations [9]. The compound belongs to the benzhydrylcarbamate class of muscarinic acetylcholine receptor antagonists, with its molecular formula C27H31N3O2 and molecular weight of 429.55 daltons [11].
The primary synthetic pathway for YM-58790 begins with 2,2-diphenylacetic acid as the starting material [9]. The initial transformation involves treatment with diphenyl phosphoryl azide under mild heating conditions to yield the corresponding acyl azide intermediate [9]. This reaction represents a crucial step in the synthetic sequence, as it establishes the foundation for the subsequent Curtius rearrangement [27] [28].
The Curtius rearrangement constitutes the second major transformation in the synthesis, occurring when the acyl azide intermediate undergoes thermal decomposition in boiling toluene at temperatures ranging from 110 to 120 degrees Celsius [9] [31]. This process generates the intermediate isocyanate through nitrogen gas elimination, which is characteristic of the Curtius mechanism [34]. The reaction proceeds through a concerted mechanism where the acyl azide decomposes to form the highly reactive isocyanate intermediate [33].
The third step involves coupling the isocyanate intermediate with 1-benzyl-4-piperidinol to afford the corresponding benzhydrylcarbamate [9]. This nucleophilic addition reaction occurs readily at room temperature and represents the formation of the core carbamate functionality that defines the compound's pharmacological properties [17]. The reaction proceeds through attack of the hydroxyl group on the electrophilic carbon of the isocyanate, forming the urethane linkage [23].
Subsequent nitrogen-debenzylation represents a critical transformation that requires a two-step protocol [9]. The first step involves treatment with 1-chloroethyl chloroformate in refluxing 1,2-dichloroethane at 83 degrees Celsius, followed by methanolysis to complete the debenzylation process [39]. This methodology selectively removes the benzyl protecting group while preserving the integrity of the carbamate functionality [39].
The penultimate step involves reductive alkylation of the deprotected piperidine nitrogen with the appropriate aldehyde in the presence of sodium triacetoxyborohydride [9]. This transformation introduces the substituted benzyl group that contains the methylamino functionality essential for the compound's biological activity [16]. The reaction proceeds under mild conditions at room temperature and demonstrates excellent chemoselectivity [35].
The final step in the synthetic sequence involves removal of the tert-butoxycarbonyl protecting group using ethanolic hydrogen chloride at room temperature [9]. This deprotection step liberates the final YM-58790 product as the hydrochloride salt, which can be converted to the free base form through treatment with aqueous sodium hydroxide [10].
| Reaction Step | Reagents/Conditions | Temperature (°C) | Key Function |
|---|---|---|---|
| Diphenyl phosphoryl azide Treatment of 2,2-diphenylacetic acid | Diphenyl phosphoryl azide, mild heating | 80-100 | Acyl azide formation |
| Curtius Rearrangement | Boiling toluene, thermal decomposition | 110-120 | Isocyanate intermediate generation |
| Carbamate Formation | 1-benzyl-4-piperidinol, coupling reaction | Room temperature | Benzhydrylcarbamate bond formation |
| Nitrogen-Debenzylation (1st step) | 1-chloroethyl chloroformate, reflux 1,2-dichloroethane | 83 (reflux) | Nitrogen-benzyl cleavage initiation |
| Nitrogen-Debenzylation (2nd step) | Methanolysis in methanol | Room temperature | Complete debenzylation |
| Reductive Alkylation | Aldehyde + sodium triacetoxyborohydride | Room temperature | Introduction of substituted benzyl group |
| tert-Butoxycarbonyl Deprotection | Ethanolic hydrogen chloride, room temperature | Room temperature | Final product liberation |
The preparation of benzyl piperidine intermediates represents a critical component in the overall synthesis of YM-58790, requiring careful optimization to achieve maximum efficiency and yield [20]. Traditional synthetic approaches for benzyl piperidine derivatives have employed various methodologies, including alkylation of piperidine derivatives with benzyl halides and reductive amination procedures [38].
Conventional synthetic routes for benzyl piperidine intermediates typically involve the reaction of 4-piperidone hydrochloride with potassium carbonate in dimethylformamide at room temperature for 30 minutes, followed by dropwise addition of benzyl bromide and heating at 65 degrees Celsius for 14 hours [38]. This methodology achieves yields of approximately 89 percent, but suffers from extended reaction times and potential side reactions [38].
Optimization studies have revealed that reaction temperature plays a crucial role in determining both reaction rate and selectivity [35]. Controlled heating at 65 degrees Celsius rather than room temperature conditions increases the reaction rate by approximately three-fold while maintaining comparable yields [35]. Temperature control becomes particularly important for preventing thermal degradation of sensitive intermediates and minimizing the formation of unwanted byproducts.
Solvent selection significantly impacts both reaction efficiency and environmental considerations [35]. While dimethylformamide and tetrahydrofuran represent conventional choices, anhydrous toluene has emerged as an optimized alternative that facilitates easier workup procedures and generates less toxic waste [35]. The use of anhydrous conditions prevents hydrolysis side reactions and improves overall process efficiency.
Catalyst loading optimization has demonstrated that reducing catalyst concentrations from 5-10 mol percent to 2-3 mol percent maintains similar efficiency while reducing costs [35]. This reduction becomes particularly significant in large-scale manufacturing where catalyst costs represent a substantial portion of overall production expenses [26]. Lower catalyst loadings also simplify purification procedures by reducing the amount of metallic residues that require removal.
Reagent purity specifications have been enhanced from 95 percent to greater than or equal to 99 percent purity to minimize side reactions and improve overall yields [35]. Higher purity starting materials reduce the formation of impurities that complicate downstream purification steps and compromise final product quality [25]. This improvement becomes particularly important for pharmaceutical applications where stringent purity requirements must be maintained.
Addition rate optimization involves implementing controlled dropwise addition rather than batch addition procedures [35]. This modification improves reaction selectivity and reduces the formation of impurities by maintaining optimal stoichiometric ratios throughout the reaction process [22]. Controlled addition also helps manage exothermic reactions and prevents temperature excursions that could lead to decomposition.
| Optimization Parameter | Conventional Approach | Optimized Approach | Improvement |
|---|---|---|---|
| Reaction Temperature | Room temperature (20-25°C) | Controlled at 65°C | Reaction rate increased 3-fold |
| Solvent Selection | Dimethylformamide or tetrahydrofuran | Anhydrous toluene | Easier workup, less toxic waste |
| Catalyst Loading | 5-10 mol percent catalyst | 2-3 mol percent catalyst | Reduced cost, similar efficiency |
| Reaction Time | 12-24 hours | 4-6 hours | Higher throughput, less energy |
| Reagent Purity | 95 percent reagent purity | ≥99 percent reagent purity | Fewer side reactions, higher yield |
| Addition Rate | Batch addition | Controlled dropwise addition | Better selectivity, fewer impurities |
The purification of YM-58790 requires sophisticated analytical methodologies and purification techniques to achieve pharmaceutical-grade quality standards [25]. Column chromatography represents the primary purification method for intermediate products, typically employing silica gel with dichloromethane/methanol gradient elution systems [17]. This technique achieves purities ranging from 85 to 95 percent and effectively separates structurally similar impurities [17].
Crystallization procedures serve as the final purification step for YM-58790, utilizing 2 percent methanol in chloroform as the crystallization solvent system [38]. This approach achieves purities greater than or equal to 99 percent and provides excellent recovery yields [38]. The crystallization process requires careful temperature control and seeding procedures to ensure consistent crystal morphology and size distribution [24].
Acidic treatment methodologies have been developed for the selective removal of basic impurities that commonly arise during the synthesis [22]. Treatment with 1.5 molar hydrogen chloride followed by aqueous washing effectively removes amine impurities while preserving the integrity of the carbamate functionality [22]. This procedure achieves purities ranging from 90 to 95 percent and significantly simplifies subsequent purification steps [22].
Liquid-liquid extraction techniques facilitate phase separation and washing procedures throughout the synthetic sequence [40]. Ethyl acetate/water extraction systems effectively separate organic products from aqueous reaction mixtures and remove water-soluble impurities [40]. These procedures achieve purities ranging from 80 to 90 percent and represent cost-effective purification methods for large-scale production [26].
Preparative high-performance liquid chromatography serves as the ultimate purification technique for achieving the highest purity levels [25]. C18 columns with acetonitrile/water mobile phases provide excellent resolution and achieve purities greater than or equal to 99.5 percent [25]. This technique becomes particularly valuable for removing trace impurities that cannot be eliminated through conventional purification methods [25].
Quality control measures encompass a comprehensive array of analytical techniques designed to ensure consistent product quality [25]. High-performance liquid chromatography with ultraviolet detection monitors purity and impurity profiles with detection limits of 0.1 percent for individual impurities [25]. Gas chromatography-mass spectrometry analyzes volatile impurities and residual solvents with detection limits of 10 parts per million [25].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and identifies structural impurities that may arise during synthesis [25]. Liquid chromatography-tandem mass spectrometry offers the highest sensitivity for trace impurity detection with limits of 0.01 percent [25]. Infrared spectroscopy verifies functional group integrity, particularly the characteristic carbonyl stretch at 1720 wavenumbers that confirms carbamate formation [25].
| Purification Method | Application | Typical Conditions | Purity Achieved (%) |
|---|---|---|---|
| Column Chromatography | Separation of intermediate products | Silica gel, dichloromethane/methanol gradient | 85-95 |
| Crystallization | Final product purification | 2% methanol in chloroform | ≥99 |
| Acidic Treatment | Removal of basic impurities | 1.5 M hydrogen chloride, aqueous wash | 90-95 |
| Liquid-Liquid Extraction | Phase separation and washing | Ethyl acetate/water separation | 80-90 |
| Preparative high-performance liquid chromatography | High-purity isolation | C18 column, acetonitrile/water mobile phase | ≥99.5 |
| Analytical Method | Parameter Monitored | Detection Limit | Typical Specification |
|---|---|---|---|
| High-performance liquid chromatography-ultraviolet | Purity, impurity profile | 0.1% impurities | ≥99.0% purity |
| Gas chromatography-mass spectrometry | Volatile impurities, solvents | 10 parts per million solvents | <500 parts per million total solvents |
| Nuclear magnetic resonance Spectroscopy | Structural confirmation | Structural features | Consistent with structure |
| Liquid chromatography-tandem mass spectrometry | Identity, trace impurities | 0.01% impurities | Molecular ion confirmation |
| Infrared Spectroscopy | Functional group verification | Functional groups | Carbonyl stretch at 1720 wavenumbers |
The transition from laboratory-scale synthesis to industrial production of YM-58790 presents numerous technical challenges that require sophisticated engineering solutions [26]. Heat transfer limitations represent a primary concern during the Curtius rearrangement step, which generates significant exothermic heat that must be carefully managed to prevent thermal runaway reactions [31]. Industrial reactors employ jacketed vessel designs with precise temperature control systems to maintain optimal reaction conditions [26].
Mixing efficiency becomes critical for heterogeneous reactions that occur throughout the synthetic sequence [26]. Laboratory stirring systems inadequately scale to industrial volumes, necessitating the implementation of high-efficiency mechanical stirrers and baffled vessel configurations [26]. These modifications ensure uniform reaction conditions and prevent localized concentration gradients that could lead to side product formation [26].
Reaction control challenges arise from the complex multi-step nature of the YM-58790 synthesis, where each transformation must proceed with high selectivity to minimize impurity formation [26]. Industrial processes implement in-line monitoring systems using infrared spectroscopy and high-performance liquid chromatography to provide real-time feedback on reaction progress [25]. Controlled addition systems ensure precise stoichiometric ratios and prevent accumulation of reactive intermediates [26].
Safety concerns associated with azide handling represent a significant challenge in industrial production [27]. Azide compounds possess inherent explosion risks that require specialized handling procedures and safety systems [27]. Continuous flow processing technologies have emerged as an effective solution for managing hazardous steps by minimizing the amount of explosive material present at any given time [31] [34].
Purification scale-up limitations arise from the reliance on column chromatography for intermediate purification steps [26]. Industrial-scale chromatography systems require enormous solvent volumes and generate significant waste streams [26]. Crystallization optimization and continuous chromatography technologies provide more sustainable alternatives that reduce solvent usage and increase throughput [26].
Quality control challenges in large-scale production focus on maintaining batch-to-batch consistency while meeting stringent pharmaceutical specifications [25]. Process analytical technology implementation enables real-time monitoring of critical quality attributes and facilitates immediate corrective actions when deviations occur [25]. Statistical process control methodologies ensure that manufacturing processes remain within acceptable limits [26].
Solvent recovery and recycling systems become essential for economic viability at industrial scales [24]. The synthesis utilizes significant quantities of organic solvents that must be recovered and purified for reuse [24]. Distillation systems operating under reduced pressure at temperatures ranging from 40 to 60 degrees Celsius enable efficient solvent recovery while preventing thermal degradation [24].
Environmental considerations require implementation of waste minimization strategies and treatment systems for process effluents [26]. The synthesis generates aqueous waste streams containing organic impurities that require treatment before disposal [26]. Advanced oxidation processes and biological treatment systems effectively degrade organic contaminants to acceptable levels [26].
| Challenge Category | Specific Issue | Industrial Solution | Impact on Process |
|---|---|---|---|
| Heat Transfer | Exothermic Curtius rearrangement | Jacketed reactors with precise temperature control | Prevents thermal runaway, improves yield |
| Mixing Efficiency | Heterogeneous reactions | High-efficiency mechanical stirrers, baffled vessels | Ensures uniform reaction conditions |
| Reaction Control | Reaction selectivity | In-line monitoring (infrared, high-performance liquid chromatography), controlled addition | Reduces side products, improves yield |
| Safety Concerns | Azide handling | Continuous flow processing for hazardous steps | Minimizes explosion risks |
| Purification Scale-Up | Column chromatography limitations | Crystallization optimization, continuous chromatography | Reduces solvent usage, increases throughput |
| Quality Control | Batch-to-batch consistency | Process analytical technology implementation | Ensures consistent product quality |